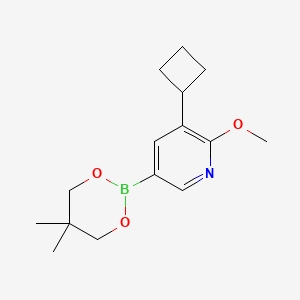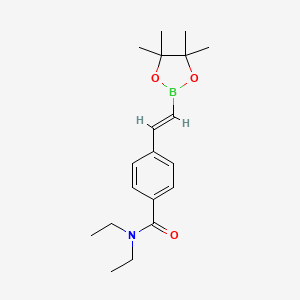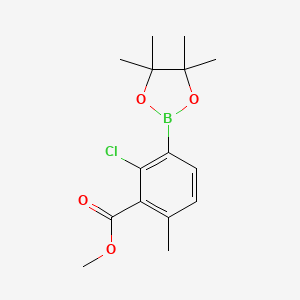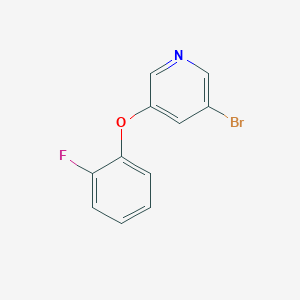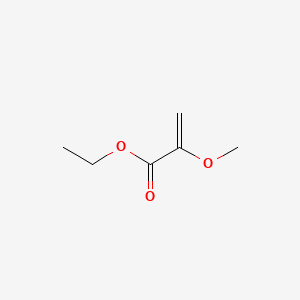
Ethyl 2-methoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methoxyacrylate is an organic compound with the molecular formula C6H10O3. It is an ester derived from acrylic acid and methanol, characterized by its clear, colorless liquid form. This compound is primarily used in the synthesis of polymers and copolymers, making it a valuable monomer in the production of various materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, resulting in the formation of this compound through a dehydration reaction .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic synthesis from petrochemical feedstocks such as ethylene, propylene, and isobutylene. These processes often utilize acid-base and heterogeneous catalysts for oxidation and hydroformylation .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in creating materials with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research has explored its potential in creating polymers for controlled drug release.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Wirkmechanismus
The mechanism of action of ethyl 2-methoxyacrylate involves its ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, which can be generated through thermal or photochemical means. The resulting polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl acrylate: Lacks the methoxy group, leading to different reactivity and properties.
Butyl methacrylate: Contains a butyl group, resulting in variations in polymer properties.
Uniqueness: Ethyl 2-methoxyacrylate stands out due to its methoxy group, which imparts unique reactivity and properties to the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Eigenschaften
CAS-Nummer |
36997-05-4 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
ethyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3 |
InChI-Schlüssel |
CTTOYDHUFQNBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

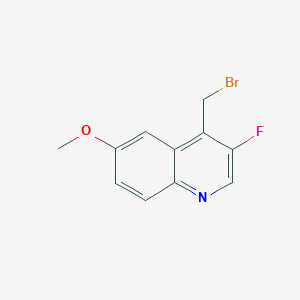
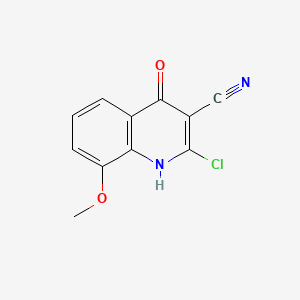
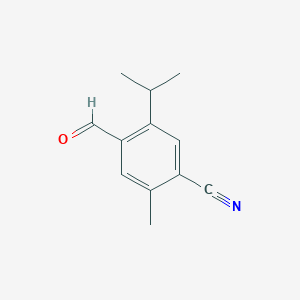
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
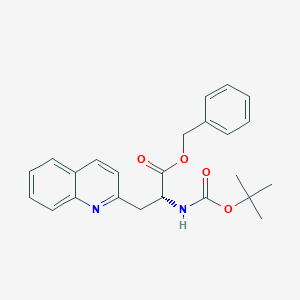
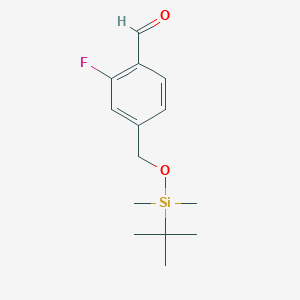
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
